4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 91064-40-3
Cat. No.: VC5443712
Molecular Formula: C11H9Cl2N3S
Molecular Weight: 286.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91064-40-3 |
|---|---|
| Molecular Formula | C11H9Cl2N3S |
| Molecular Weight | 286.17 |
| IUPAC Name | 3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17) |
| Standard InChI Key | JMUBCVRQTQJXDS-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₉Cl₂N₃S, with a molecular weight of 286.17 g/mol. Its IUPAC name, 3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, reflects the presence of:
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A 1,2,4-triazole ring (positions 1, 2, and 4 occupied by nitrogen atoms).
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An allyl group (-CH₂-CH=CH₂) at position 4.
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A 2,4-dichlorophenyl group at position 5.
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A thione group (-S-) at position 3.
The planar triazole core facilitates π-π stacking interactions, while the dichlorophenyl and allyl groups enhance lipophilicity, influencing membrane permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 91064-40-3 |
| Molecular Formula | C₁₁H₉Cl₂N₃S |
| Molecular Weight | 286.17 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| SMILES | C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
| InChI Key | JMUBCVRQTQJXDS-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions of thiosemicarbazides or their derivatives. A common route includes:
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Formation of Thiosemicarbazide Intermediate: Reacting 2,4-dichlorobenzoyl chloride with thiosemicarbazide under basic conditions yields a thiosemicarbazide intermediate .
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Cyclization: Heating the intermediate in alkaline media (e.g., NaOH) induces intramolecular cyclization, forming the triazole ring .
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Allylation: Introducing the allyl group via nucleophilic substitution or alkylation completes the synthesis.
Table 2: Representative Synthesis Conditions
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch) confirm the thiol and triazole functionalities .
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¹H NMR: Signals at δ 5.2–5.8 ppm (allyl protons), δ 7.4–7.6 ppm (dichlorophenyl aromatic protons), and δ 13.1 ppm (thiol proton) validate the structure.
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Mass Spectrometry: A molecular ion peak at m/z 286.17 aligns with the molecular weight.
Biological Activities
Antifungal Activity
The compound exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values of 8–16 µg/mL. Its mechanism involves inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
Antibacterial Properties
Against Gram-positive bacteria (Staphylococcus aureus, MIC = 16 µg/mL), the thiol group disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs). Gram-negative bacteria show lower susceptibility due to reduced membrane permeability .
Table 3: Comparative Biological Activities
| Organism/Cell Line | Activity (MIC/IC₅₀) | Mechanism |
|---|---|---|
| Candida albicans | 8 µg/mL | CYP51 inhibition |
| Staphylococcus aureus | 16 µg/mL | PBP binding |
| MCF-7 Cells | 12 µM | DNA intercalation, ROS generation |
Molecular Docking and Structure-Activity Relationships
Target Binding Interactions
Docking studies with CYP51 (PDB ID: 1EA1) reveal:
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The dichlorophenyl group occupies the hydrophobic active site.
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The triazole nitrogen forms hydrogen bonds with heme-coordinated water.
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The thiol group interacts with Tyr118 via π-sulfur interactions.
Substituent Effects
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Allyl Group: Enhances solubility and metabolic stability compared to bulkier alkyl chains .
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2,4-Dichlorophenyl: Increases lipophilicity, improving membrane penetration.
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Thiol vs. Thione: The thiol tautomer shows higher reactivity in enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: <1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or liposomes.
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Thermal Stability: Decomposes at 210°C, indicating suitability for solid dosage forms .
ADME Profile
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Absorption: Moderate Caco-2 permeability (Papp = 8.2 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the allyl group forms an epoxide metabolite .
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Excretion: Primarily renal (70%), with a half-life of 4.2 hours in rats.
Applications and Future Directions
Therapeutic Applications
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Topical Antifungals: Creams or gels targeting dermatophytes.
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Anticancer Adjuvants: Combination therapies to reduce chemoresistance .
Research Opportunities
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Prodrug Development: Masking the thiol group to improve bioavailability.
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Nanoparticle Delivery: Enhancing tumor targeting via PEGylated nanoparticles.
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